molecular formula C8H8ClN3 B7805684 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine

7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B7805684
M. Wt: 181.62 g/mol
InChI Key: PLGYGLIUGLBMJP-UHFFFAOYSA-N
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Description

. These compounds are characterized by their aromatic heterocyclic structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable pyrazole derivative with an ethyl-substituted pyrimidine derivative in the presence of a chlorinating agent. The reaction conditions may include heating the reactants in a suitable solvent, such as ethanol or acetonitrile, and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost efficiency. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as ammonia (NH3) or amines. The reaction conditions may involve heating the reactants in a polar solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce the corresponding amines or other reduced derivatives.

Scientific Research Applications

7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can provide insights into molecular mechanisms.

  • Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity against various diseases.

  • Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-7(9)12-8(11-6)3-4-10-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYGLIUGLBMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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